S-Isopropyl o-methyl thiocarbonate CAS 38103-97-8 properties
S-Isopropyl o-methyl thiocarbonate CAS 38103-97-8 properties
CAS: 38103-97-8 IUPAC Name: S-Propan-2-yl O-methyl carbonothioate (or Methoxy(propan-2-ylsulfanyl)methanone) Formula: C₅H₁₀O₂S Molecular Weight: 134.20 g/mol [1][2]
Executive Summary
S-Isopropyl O-methyl thiocarbonate is a specialized thiolcarbonate ester featuring a "hard" methoxy group and a "soft" isopropylthio group attached to a central carbonyl core.[1] Unlike its thionocarbonate isomers (C=S), this compound features a C=O bond, making it a potent methoxycarbonylating agent .
In organic synthesis and drug development, it serves as a controlled electrophile for transferring the methoxycarbonyl (
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
The compound is an unsymmetrical ester of thiocarbonic acid. Its asymmetry allows for chemoselective reactions where the sulfur-carbon bond is preferentially cleaved over the oxygen-carbon bond during nucleophilic attack.
Table 1: Physicochemical Profile
| Property | Data | Note |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~160–165 °C (est) | |
| Density | ~1.05 g/mL | |
| Solubility | Soluble in DCM, THF, Et₂O, Toluene | Hydrolyzes in water |
| LogP | 1.86 | Moderate lipophilicity |
| Refractive Index | ~1.46 | |
| Stability | Moisture sensitive | Releases isopropyl thiol on hydrolysis |
Synthesis & Production Protocols
The most robust synthetic route involves the thio-acylation of methyl chloroformate. This method is preferred over the alkylation of thiocarbonate salts due to higher yields and easier purification.
Protocol: Thio-acylation of Isopropyl Mercaptan
Objective: Synthesis of S-Isopropyl O-methyl thiocarbonate on a 50 mmol scale.
Reagents:
-
Methyl chloroformate (4.73 g, 50 mmol)
-
Isopropyl thiol (2-Propanethiol) (3.81 g, 50 mmol)[1]
-
Triethylamine (
) (5.56 g, 55 mmol) or Pyridine -
Dichloromethane (DCM) (anhydrous, 100 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (
or Ar). -
Solvation: Charge the flask with Isopropyl thiol (50 mmol) and
(55 mmol) in DCM (80 mL). Cool the solution to 0 °C using an ice bath. -
Addition: Dissolve Methyl chloroformate (50 mmol) in DCM (20 mL) and transfer to the addition funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C. Exothermic reaction.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.
-
Workup:
-
Quench with water (50 mL).
-
Wash the organic layer with 1M HCl (2 × 50 mL) to remove excess amine/salts.
-
Wash with sat.
(50 mL) and Brine (50 mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield the pure oil.
Figure 1: Synthesis pathway via thio-acylation of methyl chloroformate.[1][3]
Mechanistic Chemistry & Reactivity[10]
S-Isopropyl O-methyl thiocarbonate is a classic substrate for studying Acyl Transfer Mechanisms .[1] The presence of the sulfur atom renders the carbonyl carbon more electrophilic than in acyclic carbonates (due to less effective resonance donation from S vs O), but the leaving group (
Aminolysis Mechanism (Methoxycarbonylation)
When reacted with amines, the compound acts as a methoxycarbonylating agent. The reaction proceeds via a stepwise B_Ac2 mechanism involving a Zwitterionic Tetrahedral Intermediate (
-
Nucleophilic Attack: The amine attacks the carbonyl carbon.
-
Tetrahedral Intermediate: Formation of
. -
Elimination: Breakdown of the intermediate expels the isopropylthiolate anion (leaving group) rather than the methoxide, due to the lower
of the conjugate acid (H-S-iPr ~10 vs MeOH ~15.5).
This selectivity is crucial. It ensures the product is a Methyl Carbamate (
Figure 2: Stepwise mechanism of aminolysis yielding methyl carbamates.
Applications in Drug Development
"Soft" Acylating Reagent
In the synthesis of complex APIs (Active Pharmaceutical Ingredients), selectivity is paramount. Methyl chloroformate is often too reactive, causing side reactions with sensitive functional groups (e.g., hydroxyls, indoles). S-Isopropyl O-methyl thiocarbonate offers a milder alternative:
-
Chemoselectivity: Preferentially reacts with primary amines over secondary amines or alcohols.
-
By-product Management: The leaving group, isopropyl thiol, is volatile (BP 58°C) and can be removed by evaporation or mild basic wash, unlike the non-volatile salts generated by other reagents.
Kinetic Probe
Researchers use this compound to determine the Brønsted coefficient (
Handling, Safety & Stability (EHS)
Signal Word: WARNING
Hazard Identification
-
Stench: Isopropyl thiol (released upon hydrolysis or reaction) has a potent, disagreeable odor (skunk/garlic-like).[5] All work must be performed in a fume hood .
-
Flammability: Flash point is expected to be <60 °C. Store away from heat sources.
-
Skin/Eye Irritant: Causes irritation upon contact.
Decontamination Protocol
Spills or glassware containing residues should be treated with a Bleach (Hypochlorite) solution before removal from the fume hood. Oxidation converts the stench-producing thiol/thiocarbonate into odorless sulfonates.
-
Reaction:
(Odorless).
Storage
-
Store at 2–8 °C (Refrigerated).
-
Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.
References
-
Castro, E. A., & Ureta, C. (1989). Kinetics and mechanism of the aminolysis of S-isopropyl O-methyl thiocarbonate. Journal of the Chemical Society, Perkin Transactions 2 , (12), 2005-2009. Link
-
Castro, E. A., Cubillos, M., & Santos, J. G. (1996). Kinetics and mechanism of the aminolysis of O-ethyl S-phenyl thiocarbonate. Journal of Organic Chemistry , 61(10), 3501-3505. Link
-
Fluorochem. (2024). Safety Data Sheet: S-isopropyl O-methyl thiocarbonate. Fluorochem Ltd. Link
-
Mizuno, T., Iwai, T., & Ishino, Y. (2005).[6] Sulfur-assisted carbonylation of alcohols with carbon monoxide. Tetrahedron , 61(39), 9157-9163. Link
-
National Institute of Standards and Technology (NIST).[7] 2-Propanethiol (Isopropyl Mercaptan) Properties. NIST Chemistry WebBook. Link
Sources
- 1. CN106380434B - A kind of method for preparing thiourethane co-production trithiocarbonate - Google Patents [patents.google.com]
- 2. S-Isopropyl o-methyl thiocarbonate | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 75-33-2: 2-Propanethiol | CymitQuimica [cymitquimica.com]
- 6. Thiocarbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. Isopropyl Alcohol [webbook.nist.gov]
